6'-Hydroxyjusticidin A
Overview
Description
6’-Hydroxyjusticidin A is a naturally occurring arylnaphthalene lignan lactone isolated from the plant Justicia procumbens. This compound has garnered significant attention due to its notable biological activities, particularly its cytotoxic effects against various cancer cell lines . The unique structural features of 6’-Hydroxyjusticidin A, such as its rigid tetracyclic skeleton and multiple substituents, contribute to its pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of 6’-Hydroxyjusticidin A involves several key steps. One of the primary synthetic routes includes a Diels-Alder cycloaddition reaction followed by a reduction using sodium borohydride (NaBH₄) . The structure of the synthesized compound is confirmed using techniques such as proton nuclear magnetic resonance (¹H NMR), carbon-13 nuclear magnetic resonance (¹³C NMR), and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) .
Industrial Production Methods
Industrial production of 6’-Hydroxyjusticidin A typically involves the extraction and purification of the compound from Justicia procumbens using high-speed counter-current chromatography (HSCCC). This method allows for the efficient separation and purification of lignans, including 6’-Hydroxyjusticidin A, from crude plant extracts .
Chemical Reactions Analysis
Types of Reactions
6’-Hydroxyjusticidin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions, such as those involving sodium borohydride, are used in its synthesis.
Substitution: The compound can participate in substitution reactions to form various analogues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of 6’-Hydroxyjusticidin A, as well as substituted analogues with different functional groups.
Scientific Research Applications
6’-Hydroxyjusticidin A has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6’-Hydroxyjusticidin A involves its interaction with various molecular targets and pathways. The compound has been shown to enhance the generation of reactive oxygen species (ROS) in cancer cells, leading to cell death . Additionally, it affects mitochondrial function and calcium homeostasis, which are critical for cell survival . The activation of the p53 signaling pathway also plays a significant role in its cytotoxic effects .
Comparison with Similar Compounds
6’-Hydroxyjusticidin A is part of a group of compounds known as arylnaphthalene lignan lactones. Similar compounds include:
Justicidin B: Another arylnaphthalene lignan with notable biological activities, including cytotoxic effects.
Justicidin E: Known for its antiviral and cytotoxic properties.
Taiwanin C: Exhibits significant antiproliferative activity against cancer cells.
Compared to these similar compounds, 6’-Hydroxyjusticidin A stands out due to its enhanced cytotoxic effects and unique structural features, making it a promising candidate for further research and development .
Properties
IUPAC Name |
9-(6-hydroxy-1,3-benzodioxol-5-yl)-4,6,7-trimethoxy-3H-benzo[f][2]benzofuran-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O8/c1-25-15-4-10-11(5-16(15)26-2)21(27-3)13-8-28-22(24)20(13)19(10)12-6-17-18(7-14(12)23)30-9-29-17/h4-7,23H,8-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVZQTUMRRMHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C3C(=C2OC)COC3=O)C4=CC5=C(C=C4O)OCO5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163217 | |
Record name | 6'-Hydroxyjusticidin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145971-08-0 | |
Record name | 6'-Hydroxyjusticidin A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145971080 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6'-Hydroxyjusticidin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-HYDROXYJUSTICIDIN A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2L279513IW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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